

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Cat. No.: B1364556

[Get Quote](#)

An In-depth Technical Guide to **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore its synthesis, characterization, and potential applications, grounded in the fundamental principles that make boronic acids a cornerstone of modern pharmaceutical science.

The Ascendancy of Boronic Acids in Medicinal Chemistry

Boron-containing compounds, once perceived with caution regarding toxicity, have undergone a significant renaissance in medicinal chemistry.^{[1][2]} This shift was catalyzed by the FDA's approval of the dipeptide boronic acid proteasome inhibitor, Bortezomib (Velcade®), in 2003 for treating multiple myeloma.^{[3][4]} This landmark event demystified the use of boron in therapeutics and spurred immense interest in boronic acids as a chemical class.^{[2][3]}

Boronic acids are characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups ($\text{B}(\text{OH})_2$). Their utility stems from several key features:

- **Stability and Handling:** They are generally stable, solid compounds that are easy to handle, a crucial attribute for synthetic intermediates.[\[5\]](#)
- **Lewis Acidity:** The boron atom possesses an empty p-orbital, making it a mild Lewis acid.[\[5\]](#)
- **Reversible Covalency:** Uniquely, they can form reversible covalent bonds with 1,2- and 1,3-diols, a feature widely exploited in the design of sensors and enzyme inhibitors that target sugar moieties or serine residues.[\[6\]](#)[\[7\]](#)
- **Synthetic Versatility:** They are indispensable reagents in synthetic chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming C-C bonds.[\[3\]](#)

The introduction of a boronic acid group can significantly modify a molecule's selectivity, physicochemical properties, and pharmacokinetics, often improving existing biological activities.[\[1\]](#)

Molecular Profile and Physicochemical Properties

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a bifunctional molecule featuring the versatile phenylboronic acid core appended with a cyanoethylamide side chain. This structure offers distinct reactive handles and points of interaction for drug design and chemical biology applications.

Property	Data	Source
Molecular Weight	218.02 g/mol	[8][9]
Molecular Formula	C ₁₀ H ₁₁ BN ₂ O ₃	[8][9]
CAS Number	762262-11-3	[8][9]
Appearance	Off-white solid	[9]
Melting Point	226-236 °C	[9]
Predicted pKa	7.82 ± 0.10	[9]
Storage Temperature	2-8 °C	[9]

Strategic Synthesis Pathway

The synthesis of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is not explicitly detailed in readily available literature, but a robust and logical pathway can be designed based on established organic chemistry principles. The most direct approach involves the amide coupling of 3-Carboxyphenylboronic acid with 3-aminopropionitrile. This method is advantageous as it builds the molecule from commercially available starting materials in a single, high-yielding step.

Experimental Protocol: Amide Coupling

Objective: To synthesize **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** via carbodiimide-mediated amide coupling.

Materials:

- 3-Carboxyphenylboronic acid
- 3-Aminopropionitrile hydrochloride
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)

- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reactant Preparation:** In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
- **Amine Neutralization:** In a separate flask, suspend 3-aminopropionitrile hydrochloride (1.05 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt and liberate the free amine. Stir for 10 minutes.
- **Activation:** Add EDC (1.2 eq) to the carboxylic acid solution and stir at room temperature for 20 minutes to activate the carboxylic acid.
- **Coupling:** Add the free amine solution dropwise to the activated carboxylic acid mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO_3 solution (2x), and brine (1x).
- **Isolation:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain the final product.

Causality and Trustworthiness: The use of EDC/HOBt is a standard, reliable method for minimizing side reactions and racemization (if applicable) during amide bond formation. The aqueous workup is critical for removing the water-soluble coupling reagents and unreacted starting materials. Each step is designed to ensure a high-purity final product, which is essential for subsequent applications.

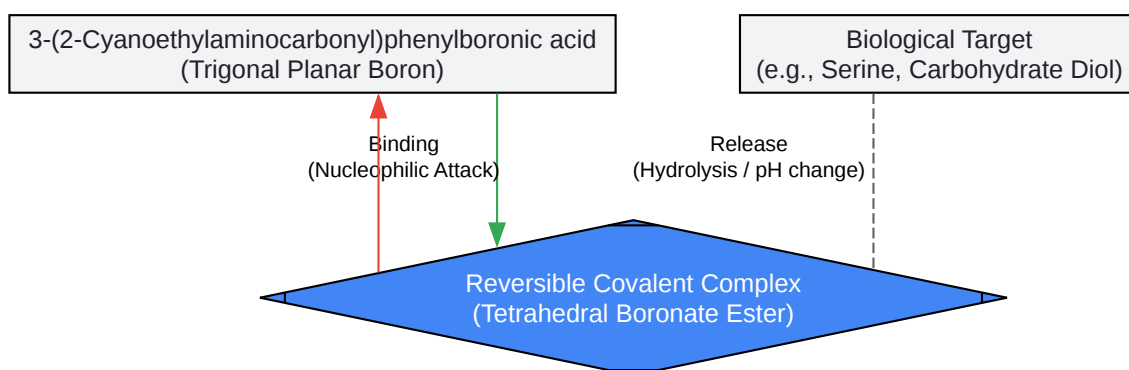
Applications in Drug Discovery and Chemical Biology

The unique structure of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** makes it a valuable tool for researchers.

- Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor, particularly for serine proteases. It forms a covalent but reversible bond with the hydroxyl group of the active site serine, mimicking the tetrahedral intermediate of amide hydrolysis.^[3] This makes the molecule a candidate for screening against various proteases involved in disease.
- Building Block for Combinatorial Libraries: As a functionalized phenylboronic acid, it is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.^[10] Researchers can couple this molecule with a diverse range of aryl or vinyl halides to rapidly generate libraries of complex compounds for high-throughput screening.
- Probes and Sensors: Boronic acids are known to bind with diols, such as those found on carbohydrates.^[11] This property allows for the development of sensors for glucose or for targeting sialic acid residues that are often overexpressed on the surface of cancer cells.^[12] The cyanoethylamide tail can be further modified, for instance, with a fluorescent reporter group, to create a chemical probe.

Visualization of Mechanism: Boronic Acid-Diol Interaction

The core principle behind many applications of this molecule is the reversible covalent interaction between the boronic acid group and a diol-containing biological target.



[Click to download full resolution via product page](#)

Caption: Reversible covalent binding of boronic acid to a diol target.

Quality Control: A Self-Validating Protocol

Ensuring the identity and purity of the synthesized compound is paramount. The following protocol provides a self-validating system for its characterization.

Objective: To confirm the structure and assess the purity of synthesized **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**.

Methodologies:

- ^1H NMR Spectroscopy:
 - Purpose: To confirm the chemical structure by observing the proton environment.
 - Procedure: Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d_6).
 - Expected Outcome: The spectrum should show distinct aromatic signals corresponding to the 1,3-substituted benzene ring, along with aliphatic signals for the two methylene groups

of the cyanoethyl fragment, and amide NH proton. The integration of these signals should match the number of protons in the structure.

- Mass Spectrometry (MS):
 - Purpose: To confirm the molecular weight.
 - Procedure: Analyze a dilute solution of the compound using Electrospray Ionization (ESI) Mass Spectrometry.
 - Expected Outcome: In positive ion mode, expect to see a peak corresponding to $[M+H]^+$ at m/z 219.03. In negative ion mode, a peak for $[M-H]^-$ at m/z 217.01 may be observed. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.
- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To determine the purity of the compound.
 - Procedure: Inject a solution of the compound onto a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector.
 - Expected Outcome: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides the percentage purity (e.g., >95%).

By combining these orthogonal techniques, a researcher can be highly confident in both the identity and purity of the synthesized molecule, ensuring the reliability of any subsequent experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. scbt.com [scbt.com]
- 9. 3-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | 762262-11-3 [amp.chemicalbook.com]
- 10. nbino.com [nbino.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [3-(2-Cyanoethylaminocarbonyl)phenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364556#3-2-cyanoethylaminocarbonyl-phenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com